molecular formula C2H4Cl3O2P B074352 2-Chloroethylphosphoric Acid Dichloride CAS No. 1455-05-6

2-Chloroethylphosphoric Acid Dichloride

Cat. No. B074352
CAS RN: 1455-05-6
M. Wt: 197.38 g/mol
InChI Key: YRTAUZXAHQPFJV-UHFFFAOYSA-N
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Description

2-Chloroethylphosphoric acid dichloride, also referred to in some contexts as ethephon, is a chemical compound known for its role in stimulating latex production in rubber trees (Hevea brasiliensis). The compound has been explored for its potential to improve agricultural yields and has been the subject of various synthetic methods aimed at enhancing its stimulating activity through chemical modifications (Derouet, Cauret, & Brosse, 2003).

Synthesis Analysis

Ethephon's synthesis involves a two-step process starting with the partial epoxidation of 1,4-polyisoprene to create an epoxidized intermediate. This is followed by the grafting of 2-chloroethylphosphonic acid utilizing the reactivity of the P–OH acidic function toward oxirane rings of the epoxidized substrate. The efficiency of this synthesis is improved under neutral conditions and in non-polar solvents (Derouet, Cauret, & Brosse, 2003).

Molecular Structure Analysis

Molecular and crystal structure analyses, particularly for derivatives of 2-chloroethylphosphonic acid, reveal the formation of spirophosphoranes when reacted with specific reagents. Such studies provide insights into the intricate arrangements and potential reactivity pathways of ethephon and its related compounds (Terent’eva et al., 2001).

Chemical Reactions and Properties

2-Chloroethylphosphonic acid is known to degrade into ethylene when in alkaline solution, a property that has been exploited in agriculture to induce ethylene-related responses in plants. The mechanism involves a nucleophilic attack on the phosphonate dianion leading to the formation of ethylene (Yang, 1969).

Physical Properties Analysis

The compound’s thermal decomposition in aqueous solutions has been studied across various pH values, showing that its rate of decomposition increases with temperature and is influenced by the presence of specific ions. These findings contribute to understanding the stability and degradation pathways of ethephon under different environmental conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

Chemical Properties Analysis

The compound's reactivity has been explored in various contexts, including its ability to undergo polycondensation reactions, its potential as a starting material for the preparation of vinylphosphonic acid and derivatives, and its role in the synthesis of polyesters, polyamides, and epoxy resins. These multifaceted chemical properties underscore the compound's versatility in synthetic chemistry and material science applications (Rochlitz & Vilcsek, 1962).

Scientific Research Applications

Stimulating Latex Production in Rubber Trees

One notable application of 2-chloroethylphosphonic acid (ethephon) is its use in improving latex production by the rubber tree (Hevea brasiliensis). Research has explored the chemical fixation of ethephon onto 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity. This approach involves a two-step synthesis process, starting with the epoxidation of 1,4-polyisoprene, followed by grafting 2-chloroethylphosphonic acid onto the epoxidized polymer. This innovative method aims to enhance latex yield through the slow release of ethephon from the polymer chains over time (Derouet, Cauret, & Brosse, 2003).

Hydrolysis for Plant Growth Regulation

Another study focuses on the hydrolysis of 2-chloroethylphosphonic acid dialkylesters to obtain 2-chloroethylphosphonic acid, which serves as a plant growth regulator. This research sought to optimize the conditions for esters' hydrolysis, evaluating the biological activity of the resulting acid on various plants, such as melon and cucumber, highlighting its potential in agriculture for growth regulation (Ilia et al., 2004).

Incorporation into Polymeric Chains

Further extending its applications, 2-chloroethylphosphonic acid has been incorporated into linear poly(silylenephosphonate)s to prolong its stimulating effect on latex production by Hevea brasiliensis. This approach involves the synthesis of polymers that can slowly degrade, releasing ethephon molecules over time, thereby enhancing the sustainability of its stimulant effects in agricultural practices (Derouet, Cauret, & Brosse, 2004).

Fruit Ripening Acceleration

Ethephon's application extends to the acceleration of fruit ripening, as demonstrated in studies on rabbiteye blueberry. The treatment with ethephon promotes the fruit's ripening by enhancing anthocyanin accumulation, softening, and increasing total soluble solids content, thus offering a means to control the ripening process in horticulture (Ban et al., 2007).

Safety And Hazards

When handling 2-Chloroethylphosphoric Acid Dichloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-chloro-2-dichlorophosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTAUZXAHQPFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932618
Record name 2-Chloroethyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethylphosphoric Acid Dichloride

CAS RN

1455-05-6
Record name 2-Chloroethyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethylphosphoryl Dichloride
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